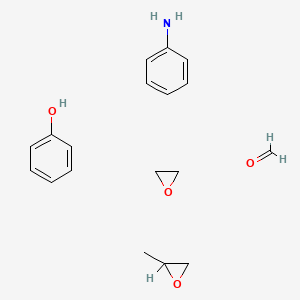
N-acetyl-L-tyrosylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-L-tyrosylglycylglycine is a tripeptide composed of N-acetyl-L-tyrosine, glycine, and glycine. It is a small molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-tyrosylglycylglycine typically involves the stepwise coupling of amino acids. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This is followed by the coupling of glycine residues to the N-acetyl-L-tyrosine using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is particularly advantageous for producing peptides with high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-L-tyrosylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino groups of the glycine residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Reduced forms of the peptide with altered carbonyl groups.
Substitution: Substituted peptides with modified amino or acetyl groups.
Wissenschaftliche Forschungsanwendungen
N-acetyl-L-tyrosylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of N-acetyl-L-tyrosylglycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The acetyl group and the peptide backbone play crucial roles in its binding affinity and specificity. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-acetyl-L-leucine: Investigated for its potential in treating neurodegenerative disorders.
N-acetyl-L-tyrosine: A precursor in the synthesis of N-acetyl-L-tyrosylglycylglycine.
Uniqueness
This compound is unique due to its specific tripeptide structure, which imparts distinct chemical and biological properties. Its combination of acetylated tyrosine and glycine residues allows for versatile applications and interactions that are not observed in simpler peptides or individual amino acids.
Eigenschaften
CAS-Nummer |
23506-48-1 |
|---|---|
Molekularformel |
C15H19N3O6 |
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H19N3O6/c1-9(19)18-12(6-10-2-4-11(20)5-3-10)15(24)17-7-13(21)16-8-14(22)23/h2-5,12,20H,6-8H2,1H3,(H,16,21)(H,17,24)(H,18,19)(H,22,23)/t12-/m0/s1 |
InChI-Schlüssel |
OPSLITXOPCRIRO-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)





![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)



![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)


